Pyrimidine, 2-[(4-pyridinylmethyl)thio]-
Description
Pyrimidine derivatives are a critical class of heterocyclic compounds with broad pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . The compound Pyrimidine, 2-[(4-pyridinylmethyl)thio]- features a pyrimidine core substituted at the 2-position with a thioether-linked 4-pyridinylmethyl group.
Properties
IUPAC Name |
2-(pyridin-4-ylmethylsulfanyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFIXZNLHHUGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90530583 | |
| Record name | 2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90530583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88594-65-4 | |
| Record name | 2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90530583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 2-Chloropyrimidine with 4-Pyridinylmethanethiol
The direct displacement of a chlorine atom at position 2 of pyrimidine with 4-pyridinylmethanethiol is a straightforward approach. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under basic conditions. For example, sodium hydride or triethylamine deprotonates the thiol, generating a thiolate ion that attacks the electrophilic C2 position.
Example Protocol
Optimization via Phase-Transfer Catalysis
Recent advancements employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. This method facilitates the interaction between aqueous thiolate ions and hydrophobic pyrimidine derivatives, reducing side reactions and improving yields (up to 85%).
Cyclocondensation of Thiourea Derivatives
An alternative strategy involves constructing the pyrimidine ring de novo while incorporating the thioether substituent. Cyclocondensation of thiourea with α,β-unsaturated carbonyl compounds or diketones provides direct access to 2-thio-substituted pyrimidines.
Thiourea and β-Ketoester Condensation
Reacting 4-pyridinylmethyl-substituted thiourea with ethyl acetoacetate in ethanol under acidic conditions yields the target compound. The mechanism proceeds via enol formation, followed by cyclization and dehydration.
Reaction Conditions
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates cyclocondensation, reducing reaction times from hours to minutes. For instance, a mixture of thiourea, β-ketoester, and 4-pyridinylmethyl bromide in DMF under microwave (150°C, 20 minutes) achieves 75% yield with higher purity.
Oxidation of Sulfide Precursors
While the target compound is a thioether, its synthesis occasionally involves oxidizing thiol intermediates. However, this step is less common unless starting from disulfides or protected thiols.
Disulfide Reduction
4-Pyridinylmethyldisulfide can be reduced in situ to the corresponding thiol using NaBH₄ or LiAlH₄. The thiol then participates in nucleophilic substitution with 2-chloropyrimidine.
Key Considerations
-
Reducing Agent : NaBH₄ (2 equiv), ethanol, 0°C to RT
-
Compatibility : Avoid strong acids to prevent pyridine ring protonation.
Industrial-Scale Process Design
Large-scale production demands cost-effective and safety-optimized protocols. Patent literature highlights the following innovations:
Continuous-Flow Reactors
A continuous-flow system for synthesizing 2-chloropyrimidine intermediates minimizes byproducts and enhances throughput. Coupled with automated thiol addition, this method achieves 90% conversion in <1 hour.
Solvent Recycling
Toluene and ethyl acetate are recovered via distillation, reducing waste. For example, post-reaction mixtures are distilled at 80°C under reduced pressure, recovering >95% solvent for reuse.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Complexity | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–85 | High | Low | Moderate |
| Cyclocondensation | 60–75 | Moderate | Moderate | Low |
| Oxidation/Reduction | 50–70 | Low | High | High |
Challenges and Mitigation Strategies
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits a range of biological activities that make it a candidate for drug development.
Antitumor Activity
Recent studies highlight the potential of pyrimidine derivatives, including 2-[(4-pyridinylmethyl)thio]-, as antitumor agents. Research has shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression. For example, pyridodipyrimidine compounds have demonstrated cytotoxic effects against different cancer cell lines, suggesting that similar mechanisms may apply to pyrimidine derivatives .
Antimicrobial Properties
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The thioether group in 2-[(4-pyridinylmethyl)thio]- enhances its interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death. Compounds with similar structures have been shown to inhibit the growth of various pathogens, including resistant strains of bacteria .
Pain Management
The compound has been identified as a potential inhibitor of autotaxin (ATX), an enzyme involved in pain signaling pathways. By inhibiting ATX, pyrimidine derivatives can reduce levels of lysophosphatidic acid (LPA), a lipid mediator associated with pain and inflammation. This makes them promising candidates for treating chronic pain conditions, such as osteoarthritis and neuropathic pain .
Agricultural Applications
Pyrimidine derivatives are also explored for their fungicidal properties.
Fungicidal Activity
Research indicates that pyrimidine-based compounds can serve as effective fungicides. The structural characteristics of these compounds allow them to interfere with fungal growth and reproduction. Studies have demonstrated that certain pyrimidine derivatives exhibit potent activity against various fungal pathogens, making them suitable for agricultural applications .
Chemical Biology Applications
In chemical biology, pyrimidine derivatives are utilized for their ability to interact with biological macromolecules.
Peptidomimetics
Pyrimidine compounds are being developed as peptidomimetics—molecules that mimic the structure and function of peptides but with enhanced stability and bioavailability. This application is particularly relevant in drug design where peptide-based drugs face challenges such as degradation and poor absorption .
Targeted Drug Delivery
The unique chemical properties of pyrimidine derivatives facilitate their use in targeted drug delivery systems. By conjugating these compounds with therapeutic agents, researchers aim to improve the specificity and efficacy of treatments while minimizing side effects .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study conducted on a series of pyrimidine derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Pain Management
Clinical trials involving autotaxin inhibitors derived from pyrimidine structures showed promising results in reducing pain scores in patients with chronic osteoarthritis compared to placebo groups.
Mechanism of Action
The biological activity of pyrimidine, 2-[(4-pyridinylmethyl)thio]- is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the pyridine and pyrimidine rings can participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, biological activities, and research findings for Pyrimidine, 2-[(4-pyridinylmethyl)thio]- and related compounds:
Pharmacological and Structural Insights
Substitution Patterns: Meta vs. Para Substitution: Meta-substituted halogenated pyrimidines (e.g., 5c with fluoro at meta) exhibit superior radical scavenging and enzyme inhibition compared to para-substituted derivatives . Thioether Linkages: The thio group in Pyrimidine, 2-[(4-pyridinylmethyl)thio]- and analogs (e.g., benzothieno pyrimidines) enhances interactions with sulfur-binding enzyme pockets, as seen in COX-2 inhibition .
Heterocyclic Hybrids: Fused systems like benzothieno[3,2-d]pyrimidines demonstrate enhanced anti-inflammatory activity due to increased planarity and π-π stacking with biological targets . Pyridine-containing derivatives (e.g., 4h in ) show distinct IR signatures (SH stretch at 2567 cm⁻¹), indicating stable thiol tautomers that may improve bioavailability .
Bioactivity Trends: Anticancer Potential: Quinoline-pyrimidine hydrazones with bromo/thio groups (5e) exhibit DNA photocleavage, a mechanism relevant to anticancer drug design . Anti-inflammatory Efficacy: Benzothieno pyrimidines suppress COX-2 and IL-8 at nanomolar concentrations, outperforming traditional NSAIDs in vitro .
Data Tables
Biological Activity
Pyrimidine derivatives, particularly those containing sulfur and nitrogen heterocycles, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 2-[(4-pyridinylmethyl)thio]- is a notable member of this class, exhibiting various pharmacological properties. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound Pyrimidine, 2-[(4-pyridinylmethyl)thio]- can be represented as follows:
- Chemical Formula : CHNS
- Molecular Weight : 202.26 g/mol
This structure features a pyrimidine ring substituted with a thioether group linked to a pyridine moiety, which is crucial for its biological activity.
Antitumor Activity
Pyrimidine derivatives have been extensively studied for their antitumor properties. For instance, compounds similar to Pyrimidine, 2-[(4-pyridinylmethyl)thio]- have shown significant inhibitory effects on various cancer cell lines:
- Mechanism : Many pyrimidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. For example, 4,6-bis-anilino pyrimidines have been identified as potent CDK4 inhibitors .
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| 4,6-bis-anilino pyrimidines | Various | < 0.1 |
| Hydrazine-pyrimidine derivatives | DU145 (Prostate) | 0.23 |
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives are well-documented. The compound has shown effectiveness against a range of microbial pathogens:
- Testing Methods : Agar diffusion and broth dilution methods have been employed to evaluate the antimicrobial efficacy of these compounds .
Anti-inflammatory Activity
Research indicates that pyrimidine derivatives can exhibit anti-inflammatory effects. A series of compounds derived from pyrimidines were tested using the rat paw edema method, showing significant reduction in inflammation .
- Notable Findings : Compounds with thioether substitutions have demonstrated improved anti-inflammatory activity compared to their unsubstituted counterparts.
Case Studies
- Antiviral Activity : A study highlighted the antiviral potential of pyrimidine-containing compounds against HIV by inhibiting the binding of HIV gp-120 to CD4 cells .
- Pain Management : Pyrimidine derivatives have been proposed as inhibitors of autotaxin, an enzyme involved in pain signaling pathways. This suggests their potential use in treating various pain conditions including neuropathic pain and inflammatory pain .
Q & A
Q. What are the optimal synthetic routes for Pyrimidine, 2-[(4-pyridinylmethyl)thio]-, and how can purity be maximized?
The synthesis typically involves nucleophilic substitution reactions. For example, starting with a pyrimidine or pyridine precursor, the thioether group can be introduced using a thiol-containing reagent under basic conditions (e.g., NaOH) . Key steps include:
- Reaction Design : Use formaldehyde or methylthio precursors to functionalize the pyrimidine ring at the 2-position.
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) .
- Validation : Confirm structure via -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (for crystalline derivatives) .
Q. How is the cytotoxicity of this compound screened in preclinical studies?
Standard protocols involve:
- Cell Lines : Use cancer cell lines (e.g., A549 lung, MCF7 breast) and non-cancerous controls (e.g., NIH3T3 fibroblasts) to assess selectivity .
- Assays : Sulforhodamine B (SRB) or XTT assays for viability, with IC values calculated from dose-response curves (3.9–500 µM range) .
- Oxidative Stress Markers : Measure ROS production, glutathione depletion, or lipid peroxidation to link cytotoxicity to redox mechanisms .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : - and -NMR confirm substitution patterns and thioether bond formation .
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure, including bond angles and packing motifs in coordination polymers .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of antiviral or anticancer activity?
- Key Modifications : Replace the 4-pyridinylmethyl group with bioisosteres (e.g., benzyl, thiazole) to enhance binding to viral proteases or kinase targets .
- Functional Groups : Introduce electron-withdrawing groups (e.g., -Cl, -CF) to improve metabolic stability .
- Assays : Test inhibition of HIV-1 protease or influenza neuraminidase using enzymatic assays and molecular docking (e.g., AutoDock Vina) .
Q. How can contradictory cytotoxicity data across studies be resolved?
Discrepancies often arise from:
- Cell Line Variability : Compare activity in multiple lines (e.g., HCT116 colon vs. Hep3B liver) to identify tissue-specific effects .
- Assay Conditions : Standardize incubation times (48–72 hr) and serum concentrations (e.g., 10% FBS) .
- Metabolic Interference : Use LC-MS to rule out off-target interactions with culture media components .
Q. What strategies improve the compound’s efficacy in coordination polymers for material science?
- Ligand Design : Pair the thioether-pyrimidine moiety with transition metals (e.g., Cu, Zn) to create porous frameworks .
- Applications : Test gas adsorption (e.g., CO) or catalytic activity (e.g., Suzuki coupling) using BET surface area analysis and GC-MS .
Q. How does the thioether group influence pharmacokinetic properties?
- Metabolism : The sulfur atom is prone to oxidation, forming sulfoxides/sulfones. Monitor metabolites via HPLC-MS in hepatic microsome assays .
- Permeability : Use Caco-2 cell models to assess intestinal absorption, with logP values optimized to 2–3 via substituent tuning .
Data Contradiction Analysis
Q. Why do some pyrimidine derivatives show high cytotoxicity in A549 cells but low activity in MCF7?
- Mechanistic Differences : A549 may overexpress redox-sensitive pathways (e.g., Nrf2), amplifying oxidative damage from thioether-containing compounds .
- Receptor Expression : MCF7’s estrogen receptor status may limit uptake or target engagement .
- Validation : Perform transcriptomic profiling (RNA-seq) to identify resistance genes .
Methodological Recommendations
Q. What in silico tools predict binding modes to biological targets?
Q. How can synthetic yields be improved for scale-up?
- Catalysis : Employ Pd/C or CuI to accelerate cross-coupling steps .
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
